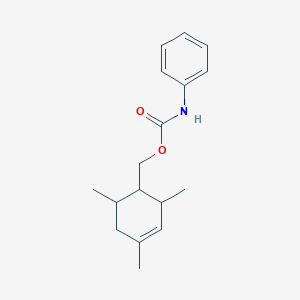
Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Butyl 2-amino-1-(2-hydroxyethyl)-1H-pyrrolo(2,3-B)quinoxaline-3-carboxylate is a complex organic compound that belongs to the class of pyrroloquinoxalines
准备方法
合成路线和反应条件
丁基 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸酯的合成通常涉及多步有机反应。常见的起始原料可能包括喹喔啉衍生物和各种丁基和氨基化合物。反应条件通常需要特定的催化剂、溶剂和温度控制,以确保获得所需产品,并具有高产率和纯度。
工业生产方法
这类化合物的工业生产方法通常涉及将实验室合成程序扩大规模。这包括优化反应条件,使用工业级试剂,并使用大型反应器。结晶、蒸馏或色谱等纯化过程通常用于分离最终产物。
化学反应分析
反应类型
丁基 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸酯可以进行各种化学反应,包括:
氧化: 这种反应可能涉及将羟基转化为羰基。
还原: 还原反应可能针对喹喔啉环,导致形成二氢衍生物。
取代: 亲核或亲电取代反应可以在吡咯并喹喔啉环的不同位置发生。
常用试剂和条件
这些反应中常用的试剂包括高锰酸钾等氧化剂、硼氢化钠等还原剂,以及用于取代反应的各种亲核试剂或亲电试剂。温度、压力和溶剂选择等反应条件对于这些反应的成功至关重要。
主要产品
从这些反应中形成的主要产物取决于所用试剂和条件的具体情况。例如,氧化可能产生含羰基的衍生物,而取代反应可以将新的官能团引入分子中。
科学研究应用
化学: 用作合成更复杂分子的结构单元。
生物学: 研究其潜在的生物活性,例如抗菌或抗癌特性。
医学: 研究其潜在的治疗效果,以及作为药物开发的先导化合物。
工业: 用于合成特种化学品和材料。
作用机制
丁基 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸酯的作用机制涉及其与特定分子靶标的相互作用。这些靶标可能包括酶、受体或其他蛋白质。该化合物可能通过与这些靶标结合并调节其活性来发挥其作用,从而导致各种生物反应。
相似化合物的比较
类似化合物
类似的化合物包括其他吡咯并喹喔啉衍生物,例如:
- 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸酯
- 丁基 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酰胺
独特性
丁基 2-氨基-1-(2-羟乙基)-1H-吡咯并[2,3-b]喹喔啉-3-羧酸酯是独特的,因为它具有特定的官能团和结构特征,与其他类似化合物相比,它可能具有不同的生物活性和化学反应性。
属性
分子式 |
C17H20N4O3 |
|---|---|
分子量 |
328.4 g/mol |
IUPAC 名称 |
butyl 2-amino-1-(2-hydroxyethyl)pyrrolo[3,2-b]quinoxaline-3-carboxylate |
InChI |
InChI=1S/C17H20N4O3/c1-2-3-10-24-17(23)13-14-16(21(8-9-22)15(13)18)20-12-7-5-4-6-11(12)19-14/h4-7,22H,2-3,8-10,18H2,1H3 |
InChI 键 |
KCEKYQFOPCIMIP-UHFFFAOYSA-N |
规范 SMILES |
CCCCOC(=O)C1=C(N(C2=NC3=CC=CC=C3N=C12)CCO)N |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


![Ethyl 4-methyl-2-[3-methyl-5-oxo-4-(2-thienylmethylene)(1,2-diazolinyl)]-1,3-t hiazole-5-carboxylate](/img/structure/B11611937.png)

![4-({2-[5-hydroxy-3-(pentylsulfanyl)-1,2,4-triazin-6-yl]anilino}methylene)-5-methyl-2-phenyl-2,4-dihydro-3H-pyrazol-3-one](/img/structure/B11611944.png)
![1-[4-(4,6-Dimethylpyrimidin-2-yl)piperazin-1-yl]-2-ethyl-3-methylpyrido[1,2-a]benzimidazole-4-carbonitrile](/img/structure/B11611955.png)
![(4-oxo-2,3-dihydro-1H-cyclopenta[c]chromen-7-yl) 2-bromobenzoate](/img/structure/B11611963.png)
![6-imino-7-(3-methoxypropyl)-2-oxo-N-(2-phenylethyl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide](/img/structure/B11611969.png)
![ethyl 2-({4-[(2,6-dimethoxypyrimidin-4-yl)sulfamoyl]phenyl}amino)-3,3,3-trifluoro-N-(furan-2-ylcarbonyl)alaninate](/img/structure/B11611971.png)
![9-(3-methoxyphenyl)-2,3-dihydrocyclopenta[c]furo[3,2-g]chromen-4(1H)-one](/img/structure/B11611977.png)
![3-(2-chlorophenyl)-5-methyl-N-[4-(pyrrolidin-1-ylsulfonyl)phenyl]-1,2-oxazole-4-carboxamide](/img/structure/B11611983.png)
![methyl 2'-amino-1-(2-methoxy-2-oxoethyl)-2,5'-dioxo-1,2-dihydro-5'H-spiro[indole-3,4'-pyrano[3,2-c]chromene]-3'-carboxylate](/img/structure/B11611994.png)
![ethyl (5E)-5-({1-[2-(methoxycarbonyl)phenyl]-2,5-dimethyl-1H-pyrrol-3-yl}methylidene)-2-methyl-4-oxo-4,5-dihydro-1H-pyrrole-3-carboxylate](/img/structure/B11612002.png)
![ethyl 2-[(4E)-4-(1,3-benzodioxol-5-ylmethylidene)-3-methyl-5-oxo-4,5-dihydro-1H-pyrazol-1-yl]-4-methyl-1,3-thiazole-5-carboxylate](/img/structure/B11612008.png)
![3-[(Z)-(3-ethyl-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene)methyl]-2-[(3-methoxypropyl)amino]-4H-pyrido[1,2-a]pyrimidin-4-one](/img/structure/B11612031.png)
![11-[(2-Hydroxyethyl)amino]-7,8,9,10-tetrahydrobenzimidazo[1,2-b]isoquinoline-6-carbonitrile](/img/structure/B11612032.png)
